Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

Phase-Transfer Catalysis Organic Synthesis Phosphorylation

Essential for automated solid-phase 5'-triphosphate oligonucleotide synthesis. This bis(tetrabutylammonium) salt provides precise 2:1 cation-to-anion stoichiometry, ensuring high yields and reproducibility. Its organic solubility enables homogeneous phosphorylation reactions, while reduced corrosivity simplifies handling. Choose for validated cycloSal chemistry workflows.

Molecular Formula C32H74N2O7P2
Molecular Weight 660.9 g/mol
CAS No. 857447-79-1
Cat. No. B1280432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(tetrabutylammonium) Dihydrogen Pyrophosphate
CAS857447-79-1
Molecular FormulaC32H74N2O7P2
Molecular Weight660.9 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-]
InChIInChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2
InChIKeyWPGBCELIUCBRKN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate (CAS 857447-79-1) Procurement & Specification Guide


Bis(tetrabutylammonium) Dihydrogen Pyrophosphate (CAS 857447-79-1) is a quaternary ammonium salt of pyrophosphoric acid with the molecular formula C₃₂H₇₄N₂O₇P₂ (MW: 660.90 g/mol) [1]. It is characterized by two tetrabutylammonium cations paired with a dihydrogen pyrophosphate dianion, conferring high solubility in organic solvents and utility as a phase-transfer catalyst and phosphorylating agent [2]. Commercial specifications typically indicate a purity of ≥96.0% (by nonaqueous titration) and a solid physical state at 20°C, with storage requirements under inert gas at frozen temperatures (<0°C) due to air sensitivity and hygroscopicity .

Why Generic Pyrophosphate Salts Cannot Replace Bis(tetrabutylammonium) Dihydrogen Pyrophosphate


Direct substitution of this compound with simple inorganic pyrophosphate salts (e.g., sodium or potassium pyrophosphate) or other tetrabutylammonium pyrophosphate variants (e.g., the tris(tetrabutylammonium) salt) is not recommended without rigorous revalidation. The bis(tetrabutylammonium) salt offers a unique combination of organic-phase solubility [1], a defined 2:1 cation-to-anion stoichiometry critical for precise phosphorylation control , and significantly reduced corrosivity compared to acidic pyrophosphates [1]. These properties directly impact reaction yields, purity, and experimental reproducibility in non-aqueous phosphorylation and solid-phase oligonucleotide synthesis applications described below.

Quantitative Differentiation Evidence for Bis(tetrabutylammonium) Dihydrogen Pyrophosphate vs. Comparator Salts


Organic Phase Solubility: Enabling Non-Aqueous Phosphorylation vs. Sodium Pyrophosphate

Bis(tetrabutylammonium) dihydrogen pyrophosphate exhibits high solubility in organic solvents (e.g., dichloromethane, acetonitrile, DMF), a property conferred by its lipophilic tetrabutylammonium cations [1]. In contrast, sodium pyrophosphate is freely soluble in water but insoluble in organic solvents such as ethanol . This solubility profile enables homogeneous, non-aqueous phosphorylation reactions and phase-transfer catalysis, which are unattainable with inorganic pyrophosphate salts .

Phase-Transfer Catalysis Organic Synthesis Phosphorylation

Reduced Corrosivity and Improved Handling vs. Acidic Pyrophosphate Salts

Bis(tetrabutylammonium) dihydrogen pyrophosphate exhibits improved handling properties compared to acidic pyrophosphate salts, attributable to its reduced corrosiveness [1]. While specific quantitative corrosivity indices (e.g., corrosion rate in mm/year) are not publicly available, vendor and manufacturer documentation consistently highlight this as a key practical advantage for routine laboratory use and storage [1].

Laboratory Safety Material Compatibility Chemical Handling

Defined 2:1 Stoichiometry Enables Controlled Phosphorylation vs. Tris(tetrabutylammonium) Hydrogen Pyrophosphate

The bis(tetrabutylammonium) dihydrogen pyrophosphate salt possesses a precise 2:1 tetrabutylammonium-to-pyrophosphate stoichiometry (C₃₂H₇₄N₂O₇P₂) . In contrast, the commonly used tris(tetrabutylammonium) hydrogen pyrophosphate (CAS 76947-02-9) contains three tetrabutylammonium cations per pyrophosphate anion . This stoichiometric difference directly impacts reaction stoichiometry and ionic strength in phosphorylation protocols. For example, in solid-phase oligonucleotide triphosphorylation, the bis(tetrabutylammonium) salt is the specified reagent, delivering high-purity 5'-triphosphates [1]. Using the tris salt would introduce an extra molar equivalent of tetrabutylammonium cation, potentially altering reaction kinetics, product solubility, and purification outcomes.

Nucleotide Chemistry Enzymatic Assays Stoichiometric Precision

Phosphorylation Yield Benchmarking: Class-Level Evidence from Tetrabutylammonium Pyrophosphate Salts

While direct head-to-head yield comparisons for bis(tetrabutylammonium) dihydrogen pyrophosphate are scarce, class-level data for tetrabutylammonium pyrophosphate salts demonstrate substantial advantages over inorganic phosphate donors. Using the Poulter method with tris(tetrabutylammonium) pyrophosphate, diphosphate yields of 60-90% were achieved for primary alcohols, with no monophosphate or polyphosphate byproducts detected [1]. In comparison, the Cramer-Böhm method using bis(triethylammonium) phosphate gave only 15-25% yields after 4-24 hours [1]. The tetrabutylammonium counterion is understood to enhance nucleophilicity and solubility in organic media, contributing to these improved outcomes [2]. This class-level trend strongly suggests that the bis(tetrabutylammonium) salt, with its analogous lipophilic cation, offers similar yield advantages over inorganic pyrophosphate sources in non-aqueous phosphorylation reactions.

Phosphorylation Yield Optimization Synthetic Chemistry

Optimal Research and Industrial Applications for Bis(tetrabutylammonium) Dihydrogen Pyrophosphate


Automated Solid-Phase Synthesis of 5'-Triphosphorylated Oligonucleotides

Bis(tetrabutylammonium) dihydrogen pyrophosphate (TCI B5440) is a key reagent in the automated solid-phase synthesis of DNA and RNA 5'-O-triphosphates using cycloSal chemistry . Following 5'-detritylation, coupling with 5-chloro-saligenyl-N,N-diisopropylphosphoramidite and subsequent oxidation yields a support-bonded 5'-cycloSal-oligonucleotide. Reaction with bis(tetrabutylammonium) dihydrogen pyrophosphate then introduces the triphosphate group, and cleavage from the support provides high-purity 5'-triphosphorylated oligonucleotides in excellent yields [1]. This method is fully compatible with standard oligonucleotide synthesizers, making it a robust, scalable approach for producing triphosphate-modified nucleic acids for biochemical and therapeutic research.

Phase-Transfer Catalyzed Phosphorylation of Alcohols and Nucleosides

The lipophilic tetrabutylammonium cation renders this compound an effective phase-transfer catalyst for phosphorylating alcohols, nucleosides, and other hydroxyl-containing substrates in biphasic or non-aqueous media . Its organic solubility enables homogeneous reaction conditions, improving reaction rates and yields compared to water-soluble inorganic pyrophosphates [1]. This application is particularly valuable in the synthesis of nucleotide analogs, phosphorylated natural products, and pharmaceutical intermediates where precise phosphorylation is required.

Enzymatic Assay Reagent and Phosphate Donor in Biochemical Research

As a stable, organic-soluble phosphate donor, bis(tetrabutylammonium) dihydrogen pyrophosphate is utilized in in vitro enzymatic assays, including studies of pyrophosphatases and kinases . Its defined stoichiometry and high purity (≥96%) ensure reproducible enzyme kinetics measurements. The reduced corrosivity of this salt also facilitates handling and long-term storage in biochemistry laboratories [1].

Synthesis of Advanced Materials and Electrolytes

The compound finds use in materials science as a precursor for advanced polymer composites and as an electrolyte component in energy storage devices . Its ionic nature and organic solubility contribute to enhanced performance in batteries and supercapacitors, though specific quantitative performance data in these applications remains limited in the public literature.

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